molecular formula C20H16O3S B290756 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate

4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate

Cat. No. B290756
M. Wt: 336.4 g/mol
InChI Key: QBSQUMNFLQGRAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate, also known as HSPB, is a chemical compound that has gained attention in the scientific community for its potential applications in pharmaceutical research. HSPB is a sulfhydryl-containing compound that has been shown to exhibit antioxidant and anti-inflammatory properties. These properties make it a promising candidate for the development of new drugs to treat a variety of diseases.

Mechanism of Action

The mechanism of action of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate is not fully understood. However, it is believed to exert its effects through the modulation of oxidative stress and inflammation. 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate has been shown to inhibit the production of reactive oxygen species and to scavenge free radicals, thereby reducing oxidative stress. Additionally, 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit inflammation, and modulate cell signaling pathways. Additionally, 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate has been shown to have neuroprotective effects, protecting neurons from damage and promoting their survival.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate is its ability to modulate oxidative stress and inflammation, which makes it a promising candidate for the development of new drugs to treat a variety of diseases. However, one limitation of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate is its relatively low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions that could be pursued in 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate research. One area of interest is the development of new drugs based on 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate that could be used to treat a variety of diseases. Another area of interest is the investigation of the mechanism of action of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate, which could provide insight into its therapeutic potential. Additionally, the development of new synthesis methods for 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate could make it more accessible for use in lab experiments.

Synthesis Methods

4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate can be synthesized using a variety of methods. One common method involves the reaction of 4-hydroxythiophenol with 4-bromoacetophenone in the presence of a base catalyst. The resulting product is then subjected to a second reaction with methyl 2-bromobenzoate to yield 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate.

Scientific Research Applications

4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate exhibits antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs to treat a variety of diseases. It has been shown to have potential applications in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases.

properties

Molecular Formula

C20H16O3S

Molecular Weight

336.4 g/mol

IUPAC Name

[4-(4-hydroxyphenyl)sulfanylphenyl] 2-methylbenzoate

InChI

InChI=1S/C20H16O3S/c1-14-4-2-3-5-19(14)20(22)23-16-8-12-18(13-9-16)24-17-10-6-15(21)7-11-17/h2-13,21H,1H3

InChI Key

QBSQUMNFLQGRAU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O

Origin of Product

United States

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